3-[3-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl]-1H-benzimidazol-2-one
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Overview
Description
3-[3-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl]-1H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl]-1H-benzimidazol-2-one typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-[3-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-[3-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl]-1H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies have shown that it can inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroxy-3-methyl-2-pentanone: Known for its role in plant immune responses.
Pyrrolidine derivatives: Widely studied for their biological activities and therapeutic potential.
Uniqueness
What sets 3-[3-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl]-1H-benzimidazol-2-one apart is its unique combination of a benzimidazole core and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c21-16-13-23(12-15(16)14-6-2-1-3-7-14)19(25)10-11-24-18-9-5-4-8-17(18)22-20(24)26/h1-9,15-16H,10-13,21H2,(H,22,26)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKIHSYGGAXMPR-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCN2C3=CC=CC=C3NC2=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)CCN2C3=CC=CC=C3NC2=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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